2,2,3,3,4,4,4-heptafluoro-N'-(3-methylphenyl)butanehydrazide
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Overview
Description
2,2,3,3,4,4,4-Heptafluoro-N’-(3-methylphenyl)butanehydrazide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-heptafluoro-N’-(3-methylphenyl)butanehydrazide typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N’-(3-methylphenyl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluoro-N’-(3-methylphenyl)butanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials such as fluoropolymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N’-(3-methylphenyl)butanehydrazide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
Uniqueness
Compared to similar compounds, 2,2,3,3,4,4,4-heptafluoro-N’-(3-methylphenyl)butanehydrazide stands out due to its hydrazide functional group, which imparts unique reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological molecules or materials.
Properties
CAS No. |
372172-17-3 |
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Molecular Formula |
C11H9F7N2O |
Molecular Weight |
318.19 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N'-(3-methylphenyl)butanehydrazide |
InChI |
InChI=1S/C11H9F7N2O/c1-6-3-2-4-7(5-6)19-20-8(21)9(12,13)10(14,15)11(16,17)18/h2-5,19H,1H3,(H,20,21) |
InChI Key |
AVHNAQDZKPWIKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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